molecular formula C14H12O4S B6378803 2-Formyl-5-(3-methylsulfonylphenyl)phenol CAS No. 1261919-38-3

2-Formyl-5-(3-methylsulfonylphenyl)phenol

Cat. No.: B6378803
CAS No.: 1261919-38-3
M. Wt: 276.31 g/mol
InChI Key: IMSFJWBSIDNWNA-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-methylsulfonylphenyl)phenol is an organic compound with a molecular weight of 276.31 g/mol. It is characterized by the presence of a formyl group and a methylsulfonylphenyl group attached to a phenol ring. This compound is known for its high purity and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-methylsulfonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and sulfonyl chlorides.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.

    Sulfonylation: The methylsulfonyl group is added via a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base like pyridine.

    Purification: The final product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 2-Carboxy-5-(3-methylsulfonylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(3-methylsulfonylphenyl)phenol.

    Substitution: 2-Formyl-5-(3-methylsulfonylphenyl)-4-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-5-(3-methylsulfonylphenyl)phenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-methylsulfonylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-5-(4-methylsulfonylphenyl)phenol: Similar structure with the methylsulfonyl group at a different position.

    2-Formyl-5-(3-methylphenyl)phenol: Lacks the sulfonyl group, affecting its reactivity and properties.

    2-Formyl-5-(3-methylsulfonylphenyl)aniline: Contains an amino group instead of a hydroxyl group.

Uniqueness

2-Formyl-5-(3-methylsulfonylphenyl)phenol is unique due to the presence of both formyl and methylsulfonyl groups on the phenol ring, which imparts distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-hydroxy-4-(3-methylsulfonylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSFJWBSIDNWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685320
Record name 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-38-3
Record name 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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